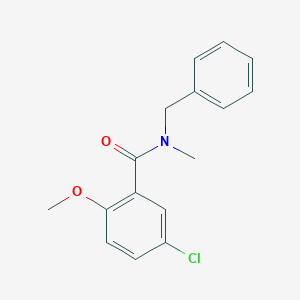
2-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals studied for their potential in various applications, including medicinal chemistry and material science. While specific information on this compound is limited, research on related compounds provides insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as coupling and cyclization. For instance, Kobayashi et al. (2009) discuss the synthesis of derivatives involving reactions with 2-(lithiomethyl)phenyl isocyanides (Kobayashi, Nakai, & Fukamachi, 2009).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used for structural analysis. Metz et al. (2010) used these methods to determine the structure of related compounds, confirming their configurations and understanding the molecular interactions (Metz et al., 2010).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, forming different derivatives. For example, Ito et al. (1983) explored the formation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles via reactions with N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride (Ito et al., 1983).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial. These properties are often determined using techniques like differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS), as seen in studies like those by Kricheldorf & Thomsen (1992) on related polyester compounds (Kricheldorf & Thomsen, 1992).
Chemical Properties Analysis
Understanding reactivity, stability, and potential applications of these compounds is crucial. Research such as that by Gupta et al. (2016) on 2-phenyl 1,3-benzodioxole derivatives provides insight into anticancer and antibacterial properties, which could be relevant for related compounds (Gupta et al., 2016).
科学的研究の応用
Discovery and Antineoplastic Potential
A review highlighted the development of novel series of compounds demonstrating excellent cytotoxic properties, potentially more potent than contemporary anticancer drugs. These molecules exhibited tumor-selective toxicity, the ability to act as modulators of multi-drug resistance, and promising antimalarial and antimycobacterial properties. Their action mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function effects. This research suggests that similar compounds, including potentially "2-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate," could have significant therapeutic applications in cancer treatment, given their structural and functional properties (Hossain et al., 2020).
Synthetic and Biological Importance
The synthesis and biological significance of derivatives like 2-(thio)ureabenzothiazoles have been explored, showing a broad spectrum of biological activities. These compounds serve as important figures in medicinal chemistry due to their therapeutic applications, including treatments for rheumatoid arthritis and systemic lupus erythematosus, as well as their use as fungicides and herbicides. This suggests that "2-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate" could also possess diverse biological activities and applications in drug development and agriculture (Rosales-Hernández et al., 2022).
Pharmacological Effects of Phenolic Acids
Chlorogenic Acid (CGA) and similar phenolic acids have been found to play important therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. The ability of these compounds to modulate lipid metabolism and glucose suggests potential applications for "2-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate" in treating metabolic disorders and as a natural safeguard food additive (Naveed et al., 2018).
Carboxylic Acid Removal and Recovery
Research into the recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques has been reviewed, emphasizing the importance of solvent developments for efficient carboxylic acid recovery. This work could hint at potential industrial applications of similar compounds in bio-based plastics production, highlighting an area where "2-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate" might find relevance, particularly in sustainable chemistry and material science (Sprakel & Schuur, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(14-7-9-22-10-8-14)24-23-12-16-3-1-2-4-17(16)29-21(26)15-5-6-18-19(11-15)28-13-27-18/h1-12H,13H2,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAZTYXMHLWOER-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N/NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)


![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)
![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)
